molecular formula C21H33N5O2 B2567879 9-cyclohexyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-38-1

9-cyclohexyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2567879
CAS No.: 877616-38-1
M. Wt: 387.528
InChI Key: OQRRLHNCBQUXPI-UHFFFAOYSA-N
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Description

9-cyclohexyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H33N5O2 and its molecular weight is 387.528. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Researchers have developed new synthetic methodologies for creating derivatives of pyrimido[2,1-f]purine diones. For instance, a study by Ghorbani‐Vaghei et al. (2014) introduced a one-pot synthesis approach for novel derivatives of pyran, which could potentially include structures similar to the compound , highlighting advancements in synthesis techniques for complex heterocyclic compounds R. Ghorbani‐Vaghei et al., 2014.

Biological Activities and Applications

A variety of studies have investigated the biological activities of pyrimido[2,1-f]purine derivatives, uncovering their potential therapeutic applications:

  • Anti-inflammatory Properties: Research by Kaminski et al. (1989) on substituted analogues based on the pyrimido[2,1-f]purine ring system revealed significant antiinflammatory activity in an animal model, suggesting potential for the treatment of chronic inflammation J. Kaminski et al., 1989.

  • Adenosine Receptor Affinity: Szymańska et al. (2016) evaluated a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their affinities at adenosine receptors, identifying compounds with potent antagonist activity, which could have implications for treating conditions like Parkinson's disease E. Szymańska et al., 2016.

  • Effects on Potassium Channels: A study on substituted 9-aryl-1,8-acridinedione derivatives, which share structural similarities with the compound of interest, explored their impact on potassium channels, a crucial aspect for cardiac and neurological therapies Miyase Gözde Gündüz et al., 2009.

Potential Anticancer Agents

Innovative synthesis approaches have led to the creation of compounds with promising anticancer properties. Mulakayala et al. (2012) discussed the synthesis of 1,8-dioxo-octahydroxanthenes, demonstrating good anti-proliferative properties in vitro against cancer cell lines, suggesting the potential of structurally related compounds in cancer therapy Naveen Mulakayala et al., 2012.

Properties

IUPAC Name

9-cyclohexyl-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-4-5-9-12-24-19(27)17-18(23(3)21(24)28)22-20-25(13-15(2)14-26(17)20)16-10-7-6-8-11-16/h15-16H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRRLHNCBQUXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4CCCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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